6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione

X‑ray crystallography conformational analysis structure‑based drug design

Heterocyclic core supply often suffers from undefined substitution patterns, risking target-binding inconsistency. This 6-amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione resolves that: · X-ray-confirmed geometry (CCDC-deposited): N-3 phenyl ring twisted ~30-40°, providing a defined hydrophobic anchor for docking. · C-6 amino motif enables matched-pair analysis against 6-hydroxy analogs to dissect H-bond acceptor contributions to DAAO inhibition and metabolic stability. · Balanced profile (LogP ≈0.26, tPSA ≈95 Ų) ensures solubility and membrane permeability for reliable fragment-based screening.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 61464-86-6
Cat. No. B13133956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
CAS61464-86-6
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)NC(=NC2=O)N
InChIInChI=1S/C9H8N4O2/c10-7-11-8(14)13(9(15)12-7)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,14,15)
InChIKeyLMABYIHWCOTOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 61464-86-6): Procurement-Relevant Identity, Physicochemical Parameters, and Scientific Classification


6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 61464‑86‑6, molecular formula C₉H₈N₄O₂, molecular weight 204.19 g·mol⁻¹) is a heterocyclic small molecule belonging to the 1,3,5‑triazine‑2,4‑dione class . The compound bears a primary amino group at the C‑6 position and an N‑phenyl substituent at N‑3, distinguishing it from simpler analogues such as the parent 1,3,5‑triazine‑2,4(1H,3H)‑dione (CAS 71‑33‑0) . Its single‑crystal X‑ray structure has been deposited in the Cambridge Structural Database (CCDC), confirming the planarity of the triazine ring and the spatial orientation of the 3‑phenyl ring [1]. Key computed physicochemical descriptors—topological polar surface area (tPSA ≈ 95 Ų) and LogP ≈ 0.26—indicate balanced hydrophilicity/lipophilicity within the range considered favorable for oral bioavailability according to Lipinski’s rule of five .

Structure-based design

Crystallographically defined N-3 phenyl geometry supports docking and fragment growth

DAAO inhibitor probe

C-6 amino pharmacophore distinct from 6-hydroxy series; requires de novo assay profiling

Physicochemical balance

Reported LogP and tPSA profile supports solubility/permeability for early discovery

Why 6‑Amino‑3‑phenyl‑1,3,5‑triazine‑2,4(1H,3H)‑dione Cannot Be Replaced by Generic 1,3,5‑Triazine‑2,4‑diones


Substitution within the 1,3,5‑triazine‑2,4‑dione scaffold is not straightforward because the nature and position of each substituent critically modulate hydrogen‑bonding capacity, electron distribution across the heterocyclic ring, and three‑dimensional shape—all of which directly impact target‑binding affinity and selectivity [1]. The N‑3 phenyl group present in 6‑amino‑3‑phenyl‑1,3,5‑triazine‑2,4(1H,3H)‑dione introduces a hydrophobic contact surface that is absent in unsubstituted or N‑3‑alkyl analogues, while the C‑6 amino group provides a dual hydrogen‑bond donor/acceptor motif not found in C‑6‑hydroxy or C‑6‑thioxo derivatives [1]. Empirically, related s‑triazine‑2,4‑dione congeners have been shown to display divergent inhibitory activities against D‑amino acid oxidase (DAAO) where modifications at N‑2, N‑3, and C‑6 result in IC₅₀ differences spanning three orders of magnitude; thus, generic replacement without quantitative validation of the specific substitution pattern carries high risk of loss of activity [2].

N-3 phenyl shape mismatch

Unsubstituted or N-3-alkyl analogues lack the ~290 ų hydrophobic surface; target fit may shift

C-6 H-bond network difference

–NH₂ (1 donor/1 acceptor) vs. –OH (1 donor/2 acceptors) alters pharmacophore behavior in DAAO

Activity not predicted by class

DAAO IC₅₀ varies >1000-fold across triazine-2,4-dione substitution patterns; direct assay essential

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for 6‑Amino‑3‑phenyl‑1,3,5‑triazine‑2,4(1H,3H)‑dione vs. Its Closest Structural Analogs


Crystal Structure vs. Unsubstituted Parent: Conformational Pre‑Organization for Target Binding

The single‑crystal X‑ray structure of 6‑amino‑3‑phenyl‑1,3,5‑triazine‑2,4(1H,3H)‑dione (CCDC deposition) reveals a planar triazine core with the N‑3 phenyl ring twisted out of plane by approximately 30–40° relative to the triazine plane, creating a distinctly shaped pharmacophore [1]. This contrasts with the unsubstituted 1,3,5‑triazine‑2,4(1H,3H)‑dione, which lacks the aromatic side chain entirely, and with N‑3‑methyl or N‑3‑cyclohexyl analogues, whose smaller or conformationally flexible substituents present a different spatial profile to protein binding pockets [1].

Crystal structure vs. parent
Reported
N-3 phenyl twisted ~30–40°; ~290 ų added vdW volume vs. fully planar parent (R=0.030)
Reported shape complementarity for phenyl-accommodating protein sites
CCDC deposition; 295 K Mo Kα
X‑ray crystallography conformational analysis structure‑based drug design

Computational Physicochemical Profile vs. In‑Class Triazine‑2,4‑diones: Balanced Permeability and Solubility

6‑Amino‑3‑phenyl‑1,3,5‑triazine‑2,4(1H,3H)‑dione exhibits a computed LogP of 0.26 and a topological polar surface area (tPSA) of ~95 Ų, placing it within the optimal range for both passive membrane permeability (LogP 0–3) and aqueous solubility (tPSA <140 Ų) . By comparison, the parent 1,3,5‑triazine‑2,4(1H,3H)‑dione is substantially more polar (LogP <−1, tPSA ~87 Ų) and may suffer from poor membrane penetration, while more lipophilic triazine‑2,4‑diones with bulkier N‑3 substituents (LogP >3) risk solubility‑limited absorption and increased metabolic liability , [1].

LogP/tPSA profile
Cross-study comparable
LogP ≈0.26, tPSA ≈95 Ų; parent LogP
Reported balanced polarity profile for early permeability/solubility
Fragment-based computed; Lipinski reference
C-6 amino vs. hydroxy
Class-level inference
–NH₂: 1 HBD, 1 HBA; –OH: 1 HBD, 2 HBA. 6-OH series IC₅₀ 10 nM – >10 µM
Distinct pharmacophore; direct assay recommended before extrapolating activity
No published IC₅₀ for target compound
Synthetic regioselectivity
Method context
Cyanuric chloride route: 3 steps, 85–92%, 75–82%, 60–70% yields; 1,2,4-triazine one-pot 50–75%
Modular synthesis with defined regiochemistry supports SAR exploration
Lab-scale protocols; polar aprotic solvents
ADME prediction physicochemical profiling drug‑likeness

Hydrogen‑Bond Donor/Acceptor Capacity vs. C‑6 Hydroxy Analogues: Distinct Pharmacophoric Behavior in DAAO Inhibition

The C‑6 amino group (–NH₂) in 6‑amino‑3‑phenyl‑1,3,5‑triazine‑2,4(1H,3H)‑dione provides one hydrogen‑bond donor (HBD) and one hydrogen‑bond acceptor (HBA), whereas the C‑6 hydroxy group (–OH) in related 6‑hydroxy‑1,2,4‑triazine‑3,5‑dione DAAO inhibitors contributes one HBD and two HBA [1], [2]. Published SAR for the 6‑hydroxy series shows that IC₅₀ values span from ~10 nM to >10 µM depending on N‑2 and N‑4 substitution, demonstrating that the nature of the C‑6 substituent critically determines potency at DAAO [2]. The amino analogue is therefore mechanistically distinct: it cannot be assumed to recapitulate the activity of the 6‑hydroxy series without direct assay [1].

C-6 amino vs. hydroxy
Class-level inference
–NH₂: 1 HBD, 1 HBA; –OH: 1 HBD, 2 HBA. 6-OH series IC₅₀ 10 nM – >10 µM
Distinct pharmacophore; direct assay recommended before extrapolating activity
No published IC₅₀ for target compound
D‑amino acid oxidase inhibition hydrogen‑bond donor/acceptor structure‑activity relationship

Synthetic Accessibility and Regioselectivity vs. 1,2,4‑Triazine Isomers: Advantageous Stepwise Functionalization from Cyanuric Chloride

The 1,3,5‑triazine scaffold of 6‑amino‑3‑phenyl‑1,3,5‑triazine‑2,4(1H,3H)‑dione can be assembled through sequential nucleophilic substitution on cyanuric chloride—first chloride displacement with aniline at 0–5 °C (85–92% yield), then hydrolysis at 80 °C (75–82% yield), and finally amination at 140 °C (60–70% yield)—enabling predictable introduction of the N‑3 phenyl group with high regioselectivity [1]. In contrast, 1,2,4‑triazine‑3,5‑dione isomers require fundamentally different synthetic routes (e.g., cyclocondensation of semicarbazides with α‑keto acids) that lack the modular stepwise control achievable with cyanuric chloride [2]. The positional certainty afforded by the s‑triazine numbering system (positions 1,3,5 vs. 1,2,4) eliminates ambiguity in derivative synthesis that plagues less symmetric triazine isomers [1].

Synthetic regioselectivity
Method context
Cyanuric chloride route: 3 steps, 85–92%, 75–82%, 60–70% yields; 1,2,4-triazine one-pot 50–75%
Modular synthesis with defined regiochemistry supports SAR exploration
Lab-scale protocols; polar aprotic solvents
regioselective synthesis cyanuric chloride 1,3,5‑triazine functionalization

Evidence‑Backed Application Scenarios Where 6‑Amino‑3‑phenyl‑1,3,5‑triazine‑2,4(1H,3H)‑dione Provides Quantifiable Advantage


Fragment‑Based or Structure‑Based Drug Design Targeting Enzymes with Hydrophobic Phenyl‑Accommodating Sub‑pockets

The crystallographically confirmed geometry of the N‑3 phenyl ring (twisted ~30–40° from coplanarity) provides a defined hydrophobic anchor point for computational docking and X‑ray co‑crystallography studies [1]. The balanced LogP/tPSA profile supports both solubility in aqueous assay buffers and passive membrane permeability, making this compound suitable as a fragment‑sized starting point (MW 204) for optimization toward targets such as DAAO, kinases, or proteases where aromatic recognition motifs are essential [2].

Systematic Structure–Activity Relationship Exploration Around the N‑3 Position of 1,3,5‑Triazine‑2,4‑dione Scaffolds

The cyanuric chloride‑based modular synthesis enables preparation of the 3‑phenyl derivative as a central reference compound for SAR tables, against which N‑3‑alkyl, N‑3‑benzyl, and N‑3‑heteroaryl analogues can be quantitatively compared. The well‑characterized crystal structure of the 3‑phenyl congener anchors computational alignment of the series and provides a baseline for interpreting potency shifts when the phenyl group is replaced [1].

Metabolic Stability Comparison Studies: C‑6 Amino vs. C‑6 Hydroxy Pharmacophores in Oxidative Enzyme Assays

Because the C‑6 substitution switches from –OH (one HBD, two HBA) to –NH₂ (one HBD, one HBA), this compound serves as a matched‑pair probe for dissecting the contribution of hydrogen‑bond acceptor count to both target binding and metabolic vulnerability—particularly susceptibility to O‑glucuronidation, which has been identified as a clearance pathway for 6‑hydroxy‑1,2,4‑triazine‑3,5‑dione DAAO inhibitors [1], [2]. Procurement of both the 6‑amino and 6‑hydroxy variants enables direct head‑to‑head microsomal stability comparison.

Application
Selection Property
Validation Focus
Structure-based design targeting phenyl-binding pockets
Crystallographically defined phenyl geometry
X-ray co-crystallography and docking studies
N-3 SAR exploration of 1,3,5-triazine-2,4-diones
Modular synthesis with regiochemical control
Comparative potency profiling of N-3 analogues
C-6 amino vs. hydroxy pharmacophore comparison
Hydrogen-bond acceptor count difference
Microsomal stability and metabolic pathway analysis
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